molecular formula C16H18N2O3S B2759456 3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile CAS No. 1706333-58-5

3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile

Cat. No.: B2759456
CAS No.: 1706333-58-5
M. Wt: 318.39
InChI Key: HPUVAFSNDKQSCZ-UHFFFAOYSA-N
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Description

3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic structure with a methylsulfonyl group and a benzonitrile moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the azabicyclo[3.2.1]octane structure.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, using reagents such as methylsulfonyl chloride in the presence of a base.

    Attachment of the Benzonitrile Moiety: The benzonitrile group is attached through a nucleophilic substitution reaction, often using benzonitrile derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines and thiols, along with catalysts such as palladium, are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted benzonitrile compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile stands out due to its bicyclic structure and the presence of both a methylsulfonyl group and a benzonitrile moiety. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-22(20,21)15-8-13-5-6-14(9-15)18(13)16(19)12-4-2-3-11(7-12)10-17/h2-4,7,13-15H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUVAFSNDKQSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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